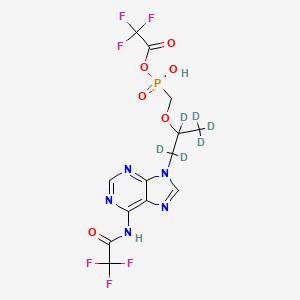![molecular formula C26H31ClN2O5S B15354192 4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate; Butanedioic acid; 2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol; Clopenthixol Succinate; Zuclopenthixol Succinate Salt](/img/structure/B15354192.png)
4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate; Butanedioic acid; 2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol; Clopenthixol Succinate; Zuclopenthixol Succinate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zuclopenthixol Succinate Salt is a thioxanthene-based neuroleptic compound primarily used in the management of schizophrenia and other psychoses. It is known for its antipsychotic properties and is available in various formulations, including oral and intramuscular injections . The compound acts as an antagonist at dopamine receptors, which helps in mitigating symptoms of psychosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zuclopenthixol Succinate Salt involves multiple steps. Initially, 2-chloro-9-allyl-9-thioxanthene is prepared by reacting 2-chloro-9-thioxanthone with allyl chloride in the presence of magnesium and iodine. This intermediate is then converted to 2-chloro-9-(2-propenyl)thioxanthene using acetyl chloride and acetic anhydride. Finally, the target compound is synthesized by reacting 2-chloro-9-(2-propenyl)thioxanthene with N-(2-hydroxyethyl)piperazine .
Industrial Production Methods: Industrial production of Zuclopenthixol Succinate Salt follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Zuclopenthixol Succinate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthenes.
Scientific Research Applications
Zuclopenthixol Succinate Salt has a wide range of applications in scientific research:
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Extensively researched for its therapeutic effects in treating schizophrenia and other psychoses.
Industry: Utilized in the production of antipsychotic medications.
Mechanism of Action
Zuclopenthixol Succinate Salt exerts its effects primarily through antagonism of dopamine receptors, specifically D1 and D2 receptors. It also has high affinity for alpha1-adrenergic and 5-HT2 receptors . By blocking these receptors, the compound reduces the activity of dopamine and serotonin, which helps in alleviating symptoms of psychosis .
Comparison with Similar Compounds
Clopenthixol: Another thioxanthene-based antipsychotic with similar therapeutic effects.
Flupenthixol: A related compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: Zuclopenthixol Succinate Salt is unique due to its specific receptor binding profile and its effectiveness in both acute and maintenance phases of psychosis treatment. Its various formulations allow for flexible dosing and administration .
Properties
Molecular Formula |
C26H31ClN2O5S |
|---|---|
Molecular Weight |
519.1 g/mol |
IUPAC Name |
butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
KUEAHHOXAMWWOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


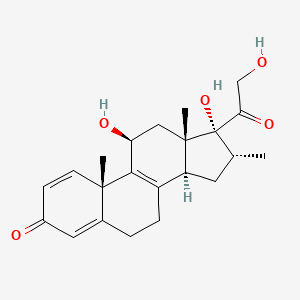
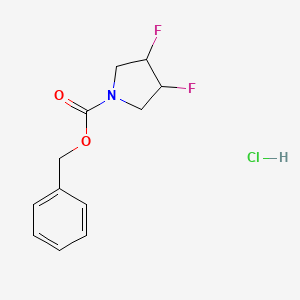
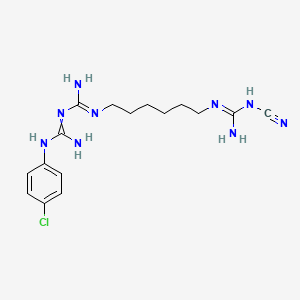
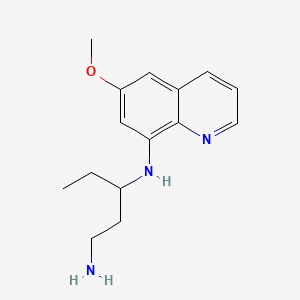
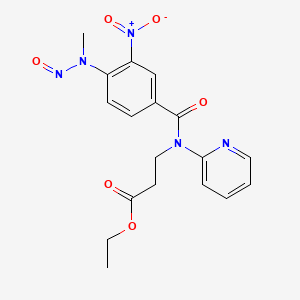

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15354149.png)
![propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate](/img/structure/B15354151.png)
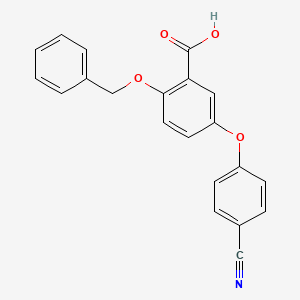

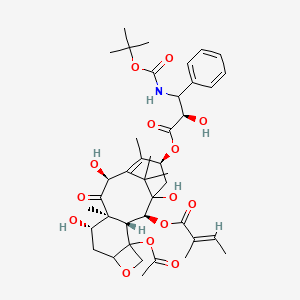
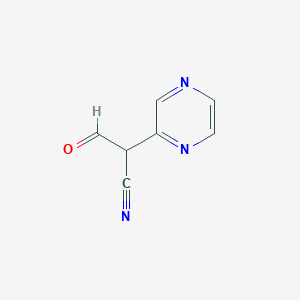
![(3R,4R)-tert-Butyl 3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidine-1-carboxylate](/img/structure/B15354176.png)
